molecular formula C11H10N2O2S B493833 2-(Quinazolin-4-ylthio)propanoic acid CAS No. 546062-56-0

2-(Quinazolin-4-ylthio)propanoic acid

Cat. No. B493833
CAS RN: 546062-56-0
M. Wt: 234.28g/mol
InChI Key: UMMDOUOBKCUKSN-UHFFFAOYSA-N
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Description

“2-(Quinazolin-4-ylthio)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C11H10N2O2S and a molecular weight of 234.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Quinazolin-4-ylthio)propanoic acid” are characterized by its molecular formula C11H10N2O2S and molecular weight 234.27 . More specific properties such as melting point, boiling point, solubility, and others are not available in the current resources.

Scientific Research Applications

  • Anti-Acute Myeloid Leukemia (AML) Activities

    • Research on 2-(quinazolin-4-ylthio)thiazole derivatives led to the discovery of compounds with significant potency against FLT3-driven AML MV4-11 cells. Specifically, a compound showed complete tumor regression in an MV4-11 xenograft mouse model without obvious toxicity (Li et al., 2012).
  • Potential Antitumor Agents

    • A study designed and synthesized derivatives of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio) with remarkable antitumor activities, exhibiting growth inhibitory patterns against multiple cancer types including renal, colon, and breast cancer (Al-Suwaidan et al., 2013).
  • Antimicrobial and Anticancer Properties

    • Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives showed lethal antitumor activity against certain leukemia cell lines and moderate anticancer properties in others. These compounds were also tested for antimicrobial activities (Antypenko et al., 2012).
  • Renal Vasodilator Activity

    • A compound, 3-[6,7-dihydroxy-4-methyl-(1H)-quinazoline-2-one-1-yl]propanoic acid, from a novel series was identified as a potent and selective renal vasodilator (Russell et al., 1992).
  • Antiviral Activity

    • New (quinazolin-4-ylamino)methylphosphonates, synthesized through microwave irradiation, displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
  • Corrosion Inhibition for Q235 Steel

    • 2-(Quinolin-2-yl)quinazolin-4(3H)-one showed significant inhibitory effects on the corrosion of Q235 steel in hydrochloric acid, suggesting potential industrial applications (Zhang et al., 2016).

properties

IUPAC Name

2-quinazolin-4-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMDOUOBKCUKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinazolin-4-ylthio)propanoic acid

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